molecular formula C20H24N6 B12264841 2-methyl-4-{4-[(4-methylphenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine

2-methyl-4-{4-[(4-methylphenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine

Cat. No.: B12264841
M. Wt: 348.4 g/mol
InChI Key: YKHHIJCECVQRLL-UHFFFAOYSA-N
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Description

2-methyl-4-{4-[(4-methylphenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine is a complex organic compound that features a pyrimidine core substituted with piperazine and pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4-{4-[(4-methylphenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine typically involves multi-step organic reactionsThe reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C) to facilitate the cyclization and coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-methyl-4-{4-[(4-methylphenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .

Scientific Research Applications

2-methyl-4-{4-[(4-methylphenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methyl-4-{4-[(4-methylphenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain kinases or interact with G-protein coupled receptors, affecting signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
  • 4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide
  • 1-Methylpyrazole-4-boronic acid pinacol ester

Uniqueness

Compared to similar compounds, 2-methyl-4-{4-[(4-methylphenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable scaffold in drug discovery and development .

Properties

Molecular Formula

C20H24N6

Molecular Weight

348.4 g/mol

IUPAC Name

2-methyl-4-[4-[(4-methylphenyl)methyl]piperazin-1-yl]-6-pyrazol-1-ylpyrimidine

InChI

InChI=1S/C20H24N6/c1-16-4-6-18(7-5-16)15-24-10-12-25(13-11-24)19-14-20(23-17(2)22-19)26-9-3-8-21-26/h3-9,14H,10-13,15H2,1-2H3

InChI Key

YKHHIJCECVQRLL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)C3=NC(=NC(=C3)N4C=CC=N4)C

Origin of Product

United States

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